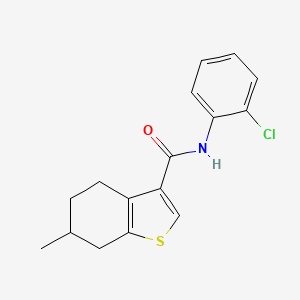

N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(2-Chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-derived carboxamide featuring a 6-methyl-substituted tetrahydro ring and a 2-chlorophenyl group at the carboxamide position. Its molecular formula is C₁₆H₁₇ClN₂OS, with a molecular weight of 320.84 g/mol.

Properties

IUPAC Name |

N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c1-10-6-7-11-12(9-20-15(11)8-10)16(19)18-14-5-3-2-4-13(14)17/h2-5,9-10H,6-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCIJDVASVHEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenated aromatic compound.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenylamine and an appropriate benzothiophene derivative.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving benzothiophene derivatives.

Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The table below highlights structural analogs, their substituents, and physicochemical properties:

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility

- The target compound ’s 2-chlorophenyl group provides moderate lipophilicity (logP ~3.2), balancing membrane permeability and aqueous solubility.

- Methoxy-substituted analogs (e.g., 3-methoxyphenyl, ) exhibit improved solubility due to the polar methoxy group, but reduced blood-brain barrier penetration.

- Naphthyl-substituted analogs () show increased logP (>4.0), favoring hydrophobic interactions but risking poor bioavailability.

Receptor Interactions

- The target compound shares a structural motif with 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide (), a partial TGR5 agonist. The 2-chlorophenyl group may enhance receptor binding via halogen bonding .

- Sulfonamide derivatives (e.g., ) exhibit stronger α-arrestin recruitment, suggesting biased agonism in GPCR pathways.

Structure-Activity Relationships (SAR)

- Substituent Position : The 2-chlorophenyl group in the target compound optimizes steric and electronic interactions with hydrophobic receptor pockets, whereas 3-methoxy or 4-bromo substituents alter binding orientation .

- Alkyl Chain Modifications : Ethyl substitution at position 6 () extends half-life in vivo but may reduce potency due to increased metabolic oxidation.

- Aromatic Systems : Naphthyl groups () enhance affinity for aromatic-rich targets (e.g., kinases) but introduce toxicity risks.

Biological Activity

N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C19H21ClN2O2S

- Molecular Weight: 376.90 g/mol

- Density: 1.317 g/cm³

- Boiling Point: 527.2ºC at 760 mmHg

- LogP (Partition Coefficient): 5.8496

These properties suggest that the compound may exhibit lipophilic characteristics, which could influence its absorption and distribution in biological systems.

The biological activity of N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to these targets, potentially leading to inhibition or activation of their functions. This interaction can trigger biochemical pathways that result in various physiological effects.

Pharmacological Potential

Research indicates that compounds with similar structures have shown promise in several pharmacological areas:

- Antidepressant Activity: Some benzothiophene derivatives have been investigated for their effects on serotonin and norepinephrine reuptake inhibition, suggesting potential use as antidepressants.

- Neuroprotective Effects: Studies indicate that certain derivatives may protect neuronal cells from apoptosis and oxidative stress, which is beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties: Compounds with similar scaffolds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of benzothiophene derivatives, N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was shown to significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the compound's ability to modulate apoptotic pathways and enhance antioxidant defenses.

Study 2: Antidepressant Activity

A recent pharmacological assessment highlighted the antidepressant-like effects of this compound in rodent models. The study utilized behavioral tests such as the forced swim test and tail suspension test to evaluate the efficacy of the compound compared to standard antidepressants like fluoxetine. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect mediated through serotonergic pathways.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, acylation, and functional group modifications. Key steps include:

- Cyclization of tetrahydrobenzothiophene precursors using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under reflux.

- Amide bond formation via coupling reagents like HATU in DMF with DIPEA as a base, ensuring stoichiometric control (e.g., 1:1 molar ratio of acid and amine precursors) .

- Purification via reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the final product .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Succinic anhydride, CH₂Cl₂, 24h reflux | 65–75 | >95% |

| Amidation | HATU, DIPEA, DMF, RT, 12h | 80–85 | >98% |

Optimization Strategies:

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- 1H/13C NMR : Critical for confirming backbone structure and substituent positions. For example, the 6-methyl group typically appears as a singlet at δ ~1.2–1.4 ppm in ¹H NMR .

- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- HRMS/LC-MS : Ensures molecular weight accuracy (±5 ppm tolerance) .

Resolving Data Contradictions:

Q. How can preliminary biological activity screening be designed to assess this compound’s therapeutic potential?

Methodological Answer:

- Target Selection : Prioritize assays based on structural analogs (e.g., RORγt modulators or enzyme inhibitors like PDK1) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., PDK1 inhibition with ATP/NADH coupling) .

- Antibacterial Activity : Test against Gram-positive/negative strains via MIC determinations in nutrient broth .

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL/WinGX) resolve conformational ambiguities in the solid-state structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100–150 K to minimize thermal motion .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Key metrics:

- Hydrogen Bonding : Use graph-set analysis (e.g., Etter’s rules) to classify motifs (e.g., D(2) chains in 2-chlorophenyl packing) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) and molecular docking of this compound?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Retrieve PDB structures (e.g., RORγt: 6QVR) and optimize with molecular dynamics (AMBER/CHARMM).

- Ligand Parameterization : Assign charges (e.g., AM1-BCC) and torsional flexibility .

- Scoring : Use Glide SP/XP or AutoDock Vina to rank binding affinities .

- SAR Analysis : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity using QSAR models (e.g., CoMFA) .

Q. How can synthetic byproducts or diastereomers be identified and mitigated during scale-up?

Methodological Answer:

- Byproduct Detection : Use LC-MS/MS to trace impurities (e.g., over-acylation products at the 2-position) .

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases in organic media) for diastereomers .

- Process Optimization : Adjust reaction temperature (e.g., lower to 0°C) or solvent polarity (e.g., switch from DMF to THF) to suppress side reactions .

Q. What strategies address discrepancies between in silico predictions and experimental biological data for this compound?

Methodological Answer:

- Validation Steps :

- Experimental Follow-Up :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.